2-Anilino-4-hydroxymethyl-6-cyclopropylpyrimidine
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Overview
Description
2-Anilino-4-hydroxymethyl-6-cyclopropylpyrimidine is a heterocyclic compound that belongs to the class of anilinopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the aniline group and the pyrimidine ring in its structure makes it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-hydroxymethyl-6-cyclopropylpyrimidine can be achieved through several methods. One common approach involves the aromatic nucleophilic substitution of halogenated pyrimidines with aniline derivatives. For instance, 2-chloro-4,6-dimethylpyrimidine can react with aniline derivatives under microwave conditions to yield 2-anilinopyrimidines . The reaction conditions typically include the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-hydroxymethyl-6-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted anilinopyrimidines.
Scientific Research Applications
2-Anilino-4-hydroxymethyl-6-cyclopropylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the synthesis of fungicides and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Anilino-4-hydroxymethyl-6-cyclopropylpyrimidine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells . The molecular pathways involved may include the inhibition of cyclin-dependent kinases (CDKs) and other signaling pathways critical for cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-4,6-dimethylpyrimidine: Known for its use as a fungicide and pesticide.
2-Anilino Triazolopyrimidines: Investigated for their tubulin polymerization inhibitory activity and anticancer properties.
Uniqueness
2-Anilino-4-hydroxymethyl-6-cyclopropylpyrimidine is unique due to the presence of the hydroxymethyl and cyclopropyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
121552-66-7 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
(2-anilino-6-cyclopropylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C14H15N3O/c18-9-12-8-13(10-6-7-10)17-14(16-12)15-11-4-2-1-3-5-11/h1-5,8,10,18H,6-7,9H2,(H,15,16,17) |
InChI Key |
KWORTNPHVKWENH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC(=C2)CO)NC3=CC=CC=C3 |
Origin of Product |
United States |
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